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molecular formula C13H21NO3 B8504218 Tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate

Tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No. B8504218
M. Wt: 239.31 g/mol
InChI Key: ZZXJYDAYLKOXKY-UHFFFAOYSA-N
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Patent
US09403801B2

Procedure details

To a solution of tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate (8.56 g, 35.77 mmol) in ammonia (7M in methanol, 100 mL) was added Ti(Oi-Pr)4 (22.37 g, 78.6 mmol) and the reaction mixture was stirred at rt overnight. Then NaBH4 (2.71 g, 71.54 mmol) was added portion-wise and the resulting mixture was stirred at rt for another 2 h and concentrated in vacuo. The residue was purified by silica gel column chromatography (DCM/MeOH (v/v)=10/1) to give the product as yellow oil (5 g, 58%).
Quantity
8.56 g
Type
reactant
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
22.37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2.71 g
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:6]2([CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][N:4]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:3]1.[BH4-].[Na+].[NH3:20]>>[NH2:20][CH:2]1[C:6]2([CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][N:4]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
8.56 g
Type
reactant
Smiles
O=C1CN(CC12CCCC2)C(=O)OC(C)(C)C
Name
Ti(Oi-Pr)4
Quantity
22.37 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
2.71 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at rt for another 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (DCM/MeOH (v/v)=10/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1CN(CC12CCCC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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